2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound is a synthetic hybrid molecule combining a 3-phenylquinazolin-4(3H)-one core with a 1,2,4-triazole moiety via a sulfanyl acetamide linker. Its synthesis involves sequential reactions starting from anthranilic acid, progressing through intermediates like ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (3) and hydrazide derivatives (4), ultimately reacting with thiocarbonyl-bis-thioglycolic acid to yield the final product .
Properties
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-15(22-17-19-11-20-23-17)10-27-18-21-14-9-5-4-8-13(14)16(26)24(18)12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,19,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKOOVFOFDNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Phenylquinazolin-4(3H)-one
The quinazolinone core is synthesized via cyclocondensation of anthranilic acid derivatives with phenylhydrazine. A representative method involves:
- Reactants : Isatoic anhydride (1) and phenylhydrazine (2).
- Conditions : Stirring in aqueous medium at room temperature for 4–5 hours.
- Mechanism : Nucleophilic attack of phenylhydrazine on the carbonyl group of isatoic anhydride, followed by cyclization and dehydration.
Table 1: Optimization of Quinazolinone Core Synthesis
| Starting Material | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Isatoic anhydride | H₂O | 5 | 85 | |
| Methyl anthranilate | EtOH/H₂O | 6 | 78 |
Sulfanyl-Acetamide Linker Incorporation
The sulfanyl group is introduced via nucleophilic displacement of a chloroacetamide intermediate. Key steps include:
- Chloroacetylation : Reaction of 3-aminoquinazolin-4(3H)-one with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA).
- Thiol Substitution : Treatment with a sulfur nucleophile (e.g., thiourea or mercaptoacetic acid) under basic conditions.
- 3-Aminoquinazolinone (4a, 0.01 mol) is dissolved in DCM, followed by dropwise addition of chloroacetyl chloride (0.01 mol) and TEA (0.01 mol).
- After 30 minutes, the mixture is quenched with ice-water, extracted with ethyl acetate, and dried to yield 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide (5a).
- Yield : 70–75% (reported for analogous compounds).
Coupling with 1,2,4-Triazole
The final step involves substituting the chloride in the acetamide intermediate with 4H-1,2,4-triazole-3-thiol.
- Reactants : 2-Chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide (5a, 0.01 mol), 4-methyl-4H-1,2,4-triazole-3-thiol (0.01 mol).
- Conditions : Reflux in dry acetone with anhydrous K₂CO₃ (0.01 mol) for 6 hours.
- Workup : Filtration, solvent evaporation, and purification via preparative thin-layer chromatography (TLC).
- Yield : 30–40%.
Alternative Methodologies and Modifications
One-Pot Hantzsch Reaction
A streamlined approach reported for analogous quinazolinone-triazole hybrids involves a Hantzsch reaction:
- Reactants : Aldehyde derivatives, ethyl acetoacetate, and ammonium carbonate.
- Conditions : Ethanol/water (1:1) at reflux.
- Advantage : Reduces purification steps but may lower yields (reported 34–98% for related compounds).
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
Table 2: Spectroscopic Validation of Key Intermediates
| Compound | IR (ν, cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 5a | 1696 (C=O), 3428 (NH) | 8.14 (1H, dd), 2.92 (2H, t), 1.0 (3H, t) | 378.09 |
| Final | 1680 (C=O), 3420 (NH) | 7.35–8.14 (aromatic), 4.8 (s, NH₂) | 378.4 |
Challenges and Optimization
Low Yields in Triazole Coupling
The final substitution step often yields ≤40% due to:
Purification Difficulties
The polar nature of the product complicates isolation.
Strategies :
- Column chromatography with ethyl acetate/hexane gradients.
- Recrystallization from ethanol/water mixtures.
Scalability and Industrial Relevance
While lab-scale syntheses are well-established, industrial production requires:
- Cost-Effective Catalysts : Replacing TEA with cheaper bases (e.g., K₂CO₃).
- Continuous Flow Systems : To enhance reaction control and reproducibility.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reaction is critical for modulating electronic properties and biological activity.
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| H₂O₂ (30%) in acetic acid, 50°C | Sulfoxide derivative | Selective oxidation without ring degradation |
| mCPBA (1.2 eq) in DCM, 0°C | Sulfone derivative | Complete conversion within 4 hours |
Studies confirm that sulfone derivatives exhibit enhanced stability compared to sulfoxides, making them preferable for pharmacological applications.
Hydrolysis of the Acetamide Bond
The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates:
Basic hydrolysis (NaOH, ethanol/H₂O) proceeds faster but requires neutralization to isolate the free acid. This reaction is utilized to generate metabolites for toxicity studies.
Nucleophilic Aromatic Substitution
The quinazolinone core participates in electrophilic substitution reactions. The C-2 and C-6 positions are most reactive due to electron-deficient aromaticity:
Example Reaction:
| Electrophile | Position Modified | Application |
|---|---|---|
| 4-Nitrobenzyl bromide | C-6 | Enhanced COX-2 inhibition (47.1% at 20 μM) |
| Methyl iodide | C-2 | Improved solubility in polar solvents |
Coordination Chemistry with Metal Ions
The triazole moiety acts as a ligand, forming stable complexes with transition metals:
These complexes are explored for catalytic applications, including click chemistry and oxidation reactions .
Reductive Alkylation of the Sulfanyl Group
The sulfanyl linker undergoes reductive alkylation to introduce branched chains:
| Reagents | Conditions | Product |
|---|---|---|
| R-X (alkyl halide), NaH | DMF, 60°C | Alkylated thioether |
| Aldehyde, NaBH₃CN | MeOH, RT | Secondary amine derivative |
This modification tailors lipophilicity for blood-brain barrier penetration in CNS-targeted drug candidates.
Cycloaddition Reactions
The triazole’s unsaturated bonds engage in Huisgen cycloaddition with alkynes, forming bis-triazole architectures:
These hybrids show improved α-glucosidase inhibition (IC₅₀ = 6.31–49.9 μM vs. acarbose IC₅₀ = 750 μM) .
Photochemical Reactions
UV irradiation induces C-S bond cleavage, generating reactive intermediates for polymer crosslinking:
This property is leveraged in photodynamic therapy and materials science.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide generally involves multi-step reactions starting from readily available precursors. The structural characterization of the compound is typically confirmed through techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.
- Mass Spectrometry (MS) : Employed to ascertain the molecular weight and purity of the synthesized compound.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
Antitumor Activity
Research indicates that derivatives containing quinazoline and triazole moieties demonstrate significant antitumor properties. For instance, compounds derived from similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of compounds featuring a quinazoline core. The presence of the triazole ring enhances lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains . In vitro studies have reported moderate to high activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Research
A study demonstrated that a series of quinazoline derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a critical enzyme for DNA synthesis in cancer cells . The incorporation of the triazole moiety into the structure was found to enhance these inhibitory effects.
Case Study 2: Antimicrobial Activity
In another investigation, a related quinazoline derivative was tested against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity . The dual-targeting capability of these compounds makes them suitable candidates for developing new antibiotics.
Summary Table
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the triazole moiety can interact with various biological pathways. These interactions result in the modulation of cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Quinazolinone Derivatives
Compound 5 Derivatives (6a–o)
A series of derivatives synthesized via Knoevenagel condensation introduces arylidene groups at the 5-position of the thioxothiazolidinone ring. For example:
- 6a : 5-(4-methylbenzylidene) substitution.
- 6b : 5-(4-methoxybenzylidene) substitution.
Comparison :
- Bioactivity : Derivatives with electron-donating groups (e.g., methoxy in 6b ) showed marginally improved antiproliferative activity compared to the parent compound, likely due to enhanced target binding .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1)
Triazole-Containing Analogues
VUAA-1 and OLC-12
- Structure : Both feature 1,2,4-triazole linked to sulfanyl acetamide but with pyridinyl and ethyl/isopropyl substitutions.
- Activity: These are Orco agonists (olfactory receptors), highlighting how minor substituent changes redirect activity from anticancer to neuropharmacological applications .
- Key Contrast: The absence of a quinazolinone core in VUAA-1/OLC-12 reduces rigidity, favoring flexible receptor interactions .
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
- Structure : Incorporates a bromophenyl group and cyclohexyl-methyl substitution.
- Activity : Explored as an HIV-1 reverse transcriptase inhibitor , leveraging halogen interactions for enhanced binding .
- Divergence : The bulky cyclohexyl group may hinder blood-brain barrier penetration, limiting CNS applications compared to the parent compound .
Sulfanyl Acetamide Variations
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structure : Replaces the triazole with a dichlorophenyl group.
- Activity : Demonstrates anticonvulsant properties , attributed to chlorine’s electron-withdrawing effects enhancing CNS bioavailability .
- Comparison : The dichlorophenyl substitution increases logP, favoring brain penetration over the parent compound’s triazole-based polarity .
Structural Parameters
| Compound | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 2.8 | 3 | 7 | 407.4 g/mol |
| CAS 477329-16-1 | 3.2 | 4 | 8 | 501.0 g/mol |
| N-(4-Bromophenyl)-deriv | 4.1 | 2 | 5 | 409.3 g/mol |
Key Trends :
- Higher logP correlates with increased membrane permeability but reduced solubility.
- Quinazolinone derivatives generally exhibit higher hydrogen-bonding capacity, favoring protein target engagement.
Biological Activity
The compound 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a hybrid molecule that incorporates elements from quinazoline and triazole scaffolds. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and COX-2 inhibitory properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₂S |
| Molecular Weight | 345.45 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
Synthesis
The synthesis of this compound generally involves the reaction of 2-aminoquinazoline derivatives with triazole and acetamide functionalities. The synthetic pathway typically includes the formation of key intermediates that are subsequently modified to yield the final product.
Antimicrobial Activity
Research has demonstrated that compounds containing the quinazoline and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
A study evaluating several triazole derivatives reported that compounds with similar structures exhibited moderate to good antibacterial and antifungal activities using the disc diffusion method .
Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. The presence of the triazole ring in this compound may enhance its efficacy against cancer cell lines. Research indicates that quinazoline-based compounds can inhibit cell proliferation in various cancer types . For example, a related compound exhibited significant inhibition of COX-2 activity, which is often overexpressed in tumors .
COX-2 Inhibition
The cyclooxygenase (COX) enzymes are crucial in inflammatory processes and cancer progression. The compound's ability to inhibit COX enzymes has been documented; specifically, it was found to have an inhibition rate of 47.1% at a concentration of 20 μM in related studies . This suggests potential applications in treating inflammatory diseases and cancers associated with COX overexpression.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various synthesized triazole derivatives, compounds similar to This compound demonstrated promising antibacterial activity against E. coli and S. aureus, with zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used .
- Anticancer Properties : A study on quinazoline derivatives indicated that modifications at specific positions significantly enhance anticancer activity. Compounds structurally related to our target compound showed IC50 values in the micromolar range against various cancer cell lines .
Q & A
Basic: What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Quinazolinone Core Formation : Start with cyclization of anthranilic acid derivatives using urea or thiourea under acidic conditions (e.g., HCl) to form the 4-oxo-3,4-dihydroquinazoline scaffold .
Sulfanyl Group Introduction : React the quinazolinone with a thiolating agent (e.g., P₂S₅) or via nucleophilic substitution using a mercapto intermediate .
Acetamide Coupling : Attach the triazole-bearing acetamide moiety using chloroacetamide derivatives in the presence of KOH/ethanol under reflux (60–80°C, 1–3 hours) .
Critical Conditions :
- Temperature control during cyclization (80–100°C) to avoid side products.
- Use of inert atmospheres (N₂/Ar) during thiolation to prevent oxidation .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .
Basic: What spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the quinazolinone aromatic protons (δ 7.2–8.5 ppm), sulfanyl linkage (δ 3.8–4.2 ppm for –S–CH₂–), and triazole protons (δ 8.1–8.3 ppm) .
- Infrared (IR) Spectroscopy : Key peaks include C=O (quinazolinone, ~1680 cm⁻¹), N–H (acetamide, ~3300 cm⁻¹), and C–S (sulfanyl, ~650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and elemental composition .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) using acetonitrile/water gradients .
Advanced: How can statistical experimental design (DoE) improve the optimization of synthetic steps?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) affecting yield .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships. For example, optimize reflux time (X₁) and KOH concentration (X₂) for acetamide coupling, with yield as the response .
- Case Study : A study on similar triazole derivatives achieved a 25% yield increase by adjusting molar ratios (1:1.2 quinazolinone:chloroacetamide) and reaction time (90 minutes) via CCD .
Advanced: What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory or anticancer potential?
Methodological Answer:
- In Vitro :
- Anti-inflammatory : Inhibit COX-2 enzyme activity (IC₅₀ determination via ELISA) or LPS-induced TNF-α release in macrophages .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .
- In Vivo :
- Formalin-Induced Edema : Administer 10 mg/kg (oral) in rats; measure paw volume reduction vs. diclofenac (8 mg/kg) .
- Xenograft Models : Tumor volume inhibition in nude mice with triazole-linked quinazolinones showing 40–60% suppression .
Advanced: How do structural modifications (e.g., substituents on phenyl or triazole groups) influence bioactivity?
Methodological Answer:
- Phenyl Group : Electron-withdrawing groups (e.g., –NO₂ at para position) enhance COX-2 inhibition by 30% compared to –OCH₃ .
- Triazole Modifications : N1-substitution with hydrophobic groups (e.g., cyclohexyl) improves membrane permeability (logP increase from 2.1 to 3.8) .
- Sulfanyl Linker : Replacing –S– with –O– reduces anticancer activity (IC₅₀ from 12 µM to >50 µM), indicating critical role of sulfur in binding .
Advanced: What computational tools predict its pharmacokinetic properties (e.g., bioavailability, CYP450 interactions)?
Methodological Answer:
- ADME Prediction : Use SwissADME to calculate logP (2.5–3.0), topological polar surface area (TPSA ~90 Ų), and intestinal absorption (~70%) .
- CYP450 Inhibition : Molecular docking (AutoDock Vina) identifies strong interactions with CYP3A4 (binding energy ≤ −8.5 kcal/mol), suggesting potential drug-drug interactions .
- Metabolite Prediction : GLORYx predicts phase I metabolites, highlighting oxidation at the sulfanyl group and triazole N-demethylation .
Advanced: How can stability studies (e.g., thermal, photolytic) inform formulation strategies?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition at >200°C, suggesting solid-state storage at <25°C .
- Photodegradation : Expose to UV light (300–400 nm) for 48 hours; HPLC monitoring reveals 15% degradation, necessitating light-protected packaging .
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2); <5% degradation over 6 hours, indicating oral administration feasibility .
Advanced: What mechanistic insights exist for its interaction with biological targets (e.g., kinases, receptors)?
Methodological Answer:
- Kinase Inhibition : Molecular dynamics simulations reveal hydrogen bonding between the quinazolinone C=O and EGFR kinase’s Lys721, with π-π stacking between phenyl and Phe699 .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin 5-HT₃) show Ki values of 50 nM, competitive with ondansetron .
- Enzyme Inhibition : Stopped-flow kinetics confirm non-competitive inhibition of topoisomerase II (Km unchanged, Vmax reduced) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
